molecular formula C19H15N3O2 B11636882 3-Ethyl-2-(2-oxo-1,2-dihydro-indol-3-ylidenemethyl)-3H-quinazolin-4-one

3-Ethyl-2-(2-oxo-1,2-dihydro-indol-3-ylidenemethyl)-3H-quinazolin-4-one

Cat. No.: B11636882
M. Wt: 317.3 g/mol
InChI Key: GDGMROWCQJTDAL-KAMYIIQDSA-N
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Description

3-ETHYL-2-{[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes an indole moiety, which is a common structural motif in many natural products and pharmaceuticals.

Preparation Methods

The synthesis of 3-ETHYL-2-{[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves the reaction of anthranilamide (2-aminobenzamide) with an aldehyde or ketone in an aqueous medium. This reaction is often catalyzed by graphene oxide nanosheets, which facilitate the formation of the quinazolinone core through a series of condensation and cyclization steps . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the quinazolinone core, potentially altering its biological activity.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for the introduction of various functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and viral infections.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets in the body. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, such as inhibition of viral replication, induction of apoptosis in cancer cells, and inhibition of microbial growth. The exact pathways involved depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Similar compounds include other quinazolinone derivatives, such as:

Properties

Molecular Formula

C19H15N3O2

Molecular Weight

317.3 g/mol

IUPAC Name

3-ethyl-2-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]quinazolin-4-one

InChI

InChI=1S/C19H15N3O2/c1-2-22-17(20-16-10-6-4-8-13(16)19(22)24)11-14-12-7-3-5-9-15(12)21-18(14)23/h3-11H,2H2,1H3,(H,21,23)/b14-11-

InChI Key

GDGMROWCQJTDAL-KAMYIIQDSA-N

Isomeric SMILES

CCN1C(=NC2=CC=CC=C2C1=O)/C=C\3/C4=CC=CC=C4NC3=O

Canonical SMILES

CCN1C(=NC2=CC=CC=C2C1=O)C=C3C4=CC=CC=C4NC3=O

Origin of Product

United States

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